![molecular formula C13H19N3O2S B1371272 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline CAS No. 519148-71-1](/img/structure/B1371272.png)
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline
Descripción general
Descripción
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline, also known as sufoxide, is a sulfonamide compound. It has a molecular weight of 281.38 g/mol . The IUPAC name for this compound is 5-[(4-methyl-1-piperazinyl)sulfonyl]indoline .
Molecular Structure Analysis
The InChI code for 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline is1S/C13H19N3O2S/c1-15-6-8-16(9-7-15)19(17,18)12-2-3-13-11(10-12)4-5-14-13/h2-3,10,14H,4-9H2,1H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline is a powder at room temperature . The compound has a molecular formula of C13H19N3O2S .Aplicaciones Científicas De Investigación
Therapeutic Perspectives for Cognitive Impairment
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline and its derivatives have been explored for their potential in treating cognitive impairments. Research has focused on the serotonin 5-HT6 receptor (5-HT6R), a subtype of serotonin receptors. Compounds like 4-((1H-indol-3-yl)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine have shown significant procognitive action and anxiolytic-like effects in behavioral tests, suggesting their usefulness in cognitive therapies (Latacz et al., 2019).
Alzheimer's Disease Treatment
Indoline derivatives, including those related to 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline, have been studied as ligands for the serotonin 5-HT6 receptor. These derivatives are viewed as promising therapeutic targets for Alzheimer's disease (AD) treatment. For instance, compounds like MST4, a potent 5-HT6R antagonist, show promise in slowing down or preventing the development of AD (Łażewska et al., 2023).
Anticancer Activity
Some derivatives of 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline have been evaluated for their anticancer activities. For example, 1-arylsulfonyl-4-vinylimidazolidinones have shown varying degrees of activity against different human cancer cell lines, highlighting their potential as anticancer agents (Kwak et al., 2006).
Development of Novel 5-HT Receptor Antagonists
Research has led to the synthesis of new analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide, which are potent and selective 5-HT(1B/1D) antagonists. These compounds have been evaluated for their receptor binding profiles and potential therapeutic applications (Liao et al., 2000).
Synthesis of Polycyclic Sulfonyl Indolines
There has been significant progress in the synthesis of novel polycyclic sulfonyl indolines. Techniques like Fe(II)-catalyzed or UV-driven cyclization reactions have been developed to create these compounds, which are structurally unique and could have various applications (Lu et al., 2019).
Safety And Hazards
The safety information available indicates that 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
5-(4-methylpiperazin-1-yl)sulfonyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-15-6-8-16(9-7-15)19(17,18)12-2-3-13-11(10-12)4-5-14-13/h2-3,10,14H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVAJWLKUSHQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1371189.png)
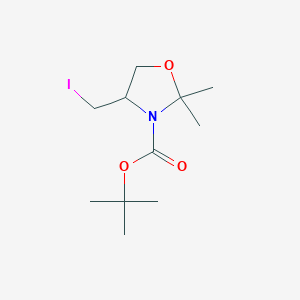
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1371191.png)
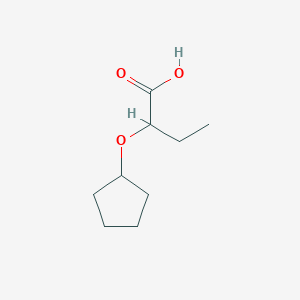
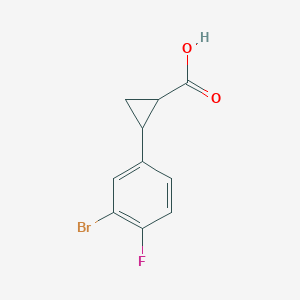
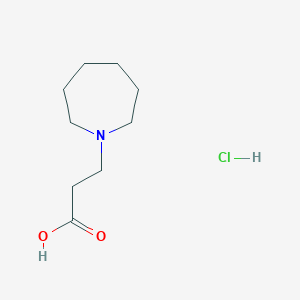
![8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1371198.png)
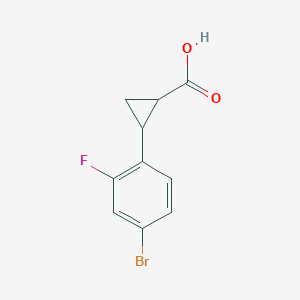
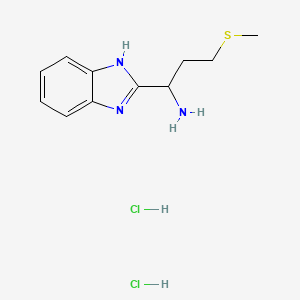
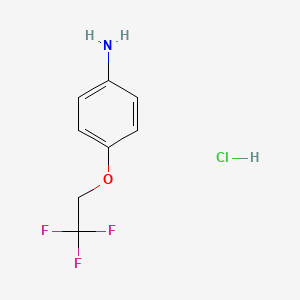
![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1371203.png)
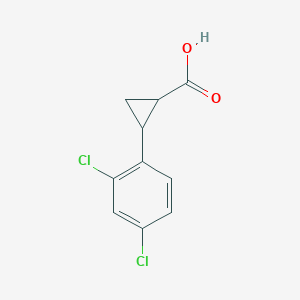
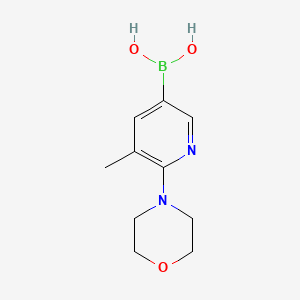
![1-[Ethyl(methyl)amino]acetone hydrochloride](/img/structure/B1371211.png)